2-Pentenal, 4-methyl-
CAS No.:
Cat. No.: VC13363613
Molecular Formula: C6H10O
Molecular Weight: 98.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10O |
|---|---|
| Molecular Weight | 98.14 g/mol |
| IUPAC Name | 4-methylpent-2-enal |
| Standard InChI | InChI=1S/C6H10O/c1-6(2)4-3-5-7/h3-6H,1-2H3 |
| Standard InChI Key | RIWPMNBTULNXOH-UHFFFAOYSA-N |
| SMILES | CC(C)C=CC=O |
| Canonical SMILES | CC(C)C=CC=O |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Classification
4-Methyl-2-pentenal is an enal, defined by its α,β-unsaturated aldehyde structure (). The compound’s IUPAC name derives from a five-carbon chain (pentenyl) with a methyl group at the fourth carbon and an aldehyde moiety at the second position. Its InChI key (RIWPMNBTULNXOH-UHFFFAOYSA-N) confirms the trans-configuration of the double bond .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 5362-56-1 | |
| Molecular Formula | ||
| Molecular Weight | 98.14 g/mol | |
| InChI Key | RIWPMNBTULNXOH-UHFFFAOYSA-N |
Physicochemical Characteristics
Physical Properties
4-Methyl-2-pentenal is a volatile liquid with a flash point of 33.1°C, indicating significant flammability . Its low melting point (-78°C, estimated) and moderate boiling point (130°C) facilitate its use in reactions requiring liquid-phase conditions . The compound’s partition coefficient (LogP = 1.36) suggests moderate hydrophobicity, influencing its solubility in organic solvents .
Table 2: Physicochemical Data
Synthesis and Production
Existing Methodologies
While direct synthesis methods for 4-methyl-2-pentenal are sparsely documented, analogous protocols for related aldehydes offer insights. For instance, a patent describing the synthesis of 2-methyl-2-pentenal (a structural isomer) achieved yields exceeding 95% using propionaldehyde, nitrogenous organic bases (e.g., piperidine), and organic acids (e.g., propionic acid) under mild conditions (0–40°C, 0.5–15 h) . Although this method targets a different isomer, it highlights the potential for adapting aldol condensation or oxidation strategies to produce 4-methyl-2-pentenal.
Analytical Methods and Characterization
Chromatographic Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) using a Newcrom R1 column effectively separates 4-methyl-2-pentenal. The mobile phase comprises acetonitrile, water, and phosphoric acid, with formic acid substituted for mass spectrometry compatibility . This method supports both quantitative analysis and preparative-scale purification.
Table 3: HPLC Parameters for 4-Methyl-2-Pentenal
| Parameter | Specification | Source |
|---|---|---|
| Column | Newcrom R1 | |
| Mobile Phase | Acetonitrile/Water/H₃PO₄ | |
| Particle Size | 3 µm (for UPLC) |
Applications and Industrial Relevance
Flavor and Fragrance Industry
4-Methyl-2-pentenal contributes aldehydic, apple-like, and cognac notes to flavor formulations, as cataloged in the FooDB . Its unsaturated structure also makes it a candidate for synthesizing aroma compounds, though commercial use remains underexplored.
Pharmaceutical and Chemical Research
The compound’s α,β-unsaturated system enables participation in Michael additions and Diels-Alder reactions, valuable in drug intermediate synthesis . Derivatives like 4-methyl-2-phenyl-2-pentenal (CAS 26643-91-4) are explicitly used in pharmaceutical research, suggesting potential pathways for the parent compound .
Recent Research and Developments
Reactivity Studies
A 2024 Journal of Physical Chemistry A study on ozonolysis of trans-2-methyl-2-pentenal revealed product branching ratios favoring propanal and methylglyoxal . Although focused on an isomer, this work underscores the reactivity of similar enals, informing predictions about 4-methyl-2-pentenal’s atmospheric or synthetic behavior.
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